molecular formula C11H8IN B053246 2-Iodo-5-phenylpyridine CAS No. 120281-56-3

2-Iodo-5-phenylpyridine

Cat. No.: B053246
CAS No.: 120281-56-3
M. Wt: 281.09 g/mol
InChI Key: OJEKXUIQUYRHNP-UHFFFAOYSA-N
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Description

2-Iodo-5-phenylpyridine is an organic compound with the chemical formula C11H8IN. It appears as a white to pale yellow crystalline solid with a pungent odor. This compound is a significant intermediate in the synthesis of various organic compounds, particularly in the field of pyridine chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-phenylpyridine typically involves the iodination of 5-phenylpyridine. One common method is the reaction of 5-phenylpyridine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under reflux conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-phenylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mechanism of Action

The mechanism of action of 2-Iodo-5-phenylpyridine in various applications depends on its ability to participate in specific chemical reactions. For instance, in coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-phenylpyridine
  • 2-Chloro-5-phenylpyridine
  • 2-Fluoro-5-phenylpyridine

Comparison

Compared to its halogenated analogs, 2-Iodo-5-phenylpyridine is more reactive in substitution and coupling reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond. This makes it a more versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-iodo-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEKXUIQUYRHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459195
Record name 2-IODO-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120281-56-3
Record name 2-IODO-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The 2,2-dimethyl-4(5-phenyl-2-pyridyl)-2H-1-benzopyran-6-carbonitrile used as the starting material was prepared as follows: (A) 15.98 g of 2-chloro-5-phenylpyridine were dissolved in 150 ml of 55% aqueous hydroiodic acid and the solution was heated at reflux for 2 hours. Upon cooling a solid precipitated and this was filtered off and washed with water. The solid was partitioned between diethyl ether and 2M sodium hydroxide solution, and the organic phase was dried over sodium sulphate and evaporated to give 15.87 g of 2-iodo-5-phenylpyridine which was used without further purification. (B) In an analogous manner to that described in Example 6 (A) and (B), from 2-iodo-5-phenylpyridine and 4-(1,1-dimethyl-2-propynyloxy)benzonitrile there was obtained 2,2-dimethyl-4-(5-phenyl-2-pyridyl)-2H-1-benzopyran -6-carbonitrile.
Name
2,2-dimethyl-4(5-phenyl-2-pyridyl)-2H-1-benzopyran-6-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.98 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15.98 g of 2-chloro-5-phenylpyridine were dissolved in 150 ml of 55% aqueous hydroiodic acid and the solution was heated at reflux for 2 hours. Upon cooling a solid precipitated and this was filtered off and washed with water The solid was partitioned between diethyl ether and 2M sodium hydroxide solution, and the organic phase was dried over sodium sulphate and evaporated to give 15.87 g of 2-iodo-5-phenylpyridine which was used without further purification.
Quantity
15.98 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What is the main advantage of the presented synthesis method for 2-iodo-5-phenylpyridine?

A1: The paper describes a method for preparing this compound using a non-pressurized reaction, which increases safety and stability for mass production []. The process uses readily available starting materials and avoids corrosive reagents, aligning with green chemistry principles by reducing environmental hazards [].

Q2: What is the significance of the high yield and purity achieved in this synthesis?

A2: Achieving high yield and purity is crucial for any chemical synthesis, especially on an industrial scale. High yield minimizes waste and reduces the cost of production. High purity ensures that the desired product is obtained without significant contamination from byproducts, which could complicate further applications or require additional purification steps [].

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